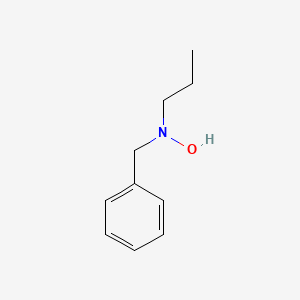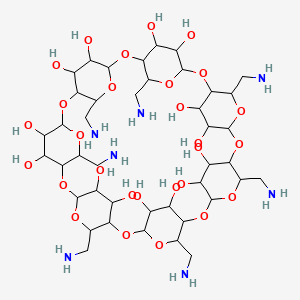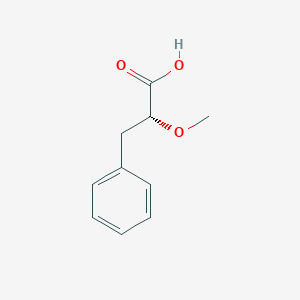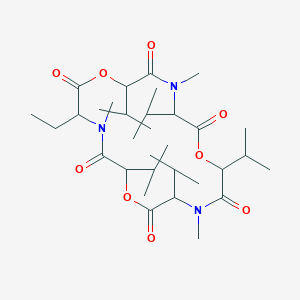![molecular formula C20H26O10S B12291692 [6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Acetiloxi-2,2-dimetil-8-(4-metilfenil)sulfoniloxi-1,3,10-trioxaspiro[45]decano-7-il] acetato es un compuesto orgánico complejo con una estructura espirocíclica única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [6-Acetiloxi-2,2-dimetil-8-(4-metilfenil)sulfoniloxi-1,3,10-trioxaspiro[4.5]decano-7-il] acetato generalmente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 2,2-dimetil-1,3-dioxolano y cloruro de 4-metilfenilsulfonilo. Los pasos clave en la síntesis pueden incluir:
Acetilación: Introducción de grupos acetiloxi utilizando anhídrido acético en presencia de un catalizador como la piridina.
Espirociclización: Formación del núcleo espirocíclico a través de reacciones de ciclización intramolecular.
Sulfonilación: Adición del grupo sulfoniloxi utilizando derivados de cloruro de sulfonilo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el control preciso de la temperatura, la presión y el tiempo de reacción, así como el uso de técnicas avanzadas de purificación como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
[6-Acetiloxi-2,2-dimetil-8-(4-metilfenil)sulfoniloxi-1,3,10-trioxaspiro[4.5]decano-7-il] acetato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de las correspondientes cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos acetiloxi o sulfoniloxi, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de litio y aluminio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Metóxido de sodio (NaOMe), terc-butóxido de potasio (KOtBu)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, [6-Acetiloxi-2,2-dimetil-8-(4-metilfenil)sulfoniloxi-1,3,10-trioxaspiro[4.5]decano-7-il] acetato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos compuestos.
Biología
Las aplicaciones biológicas del compuesto incluyen su uso como sonda en ensayos bioquímicos. Sus grupos funcionales pueden interactuar con varias biomoléculas, lo que lo hace útil para estudiar actividades enzimáticas e interacciones proteína-ligando.
Medicina
En medicina, se investigan los derivados de este compuesto por sus posibles propiedades terapéuticas. La presencia de grupos acetiloxi y sulfoniloxi sugiere posibles aplicaciones en el diseño de fármacos, particularmente en el desarrollo de agentes antiinflamatorios y anticancerígenos.
Industria
Industrialmente, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para aplicaciones en la síntesis de polímeros y como precursor de materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de [6-Acetiloxi-2,2-dimetil-8-(4-metilfenil)sulfoniloxi-1,3,10-trioxaspiro[4.5]decano-7-il] acetato involucra su interacción con objetivos moleculares específicos. Los grupos acetiloxi pueden sufrir hidrólisis para liberar ácido acético, que puede modular las vías biológicas. El grupo sulfoniloxi puede participar en reacciones redox, afectando los estados redox celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
- 3,4-Di-O-acetil-1,2-O-isopropilideno-5-O-p-toluensulfonil-alfa-L-sorbopiranosa
- Ácido 2,2′-binapftil-6,6′-dicarboxílico
Unicidad
En comparación con compuestos similares, [6-Acetiloxi-2,2-dimetil-8-(4-metilfenil)sulfoniloxi-1,3,10-trioxaspiro[45]decano-7-il] acetato destaca por su estructura espirocíclica y la presencia de múltiples grupos funcionales.
Propiedades
Fórmula molecular |
C20H26O10S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
InChI |
InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3 |
Clave InChI |
MJMXIHAIFBPIKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)





![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

